Samarium trihydride

Overview

Description

Samarium trihydride is a chemical compound composed of samarium and hydrogen, with the molecular formula SmH₃. It is a rare-earth hydride that exhibits interesting properties due to the presence of samarium, a lanthanide metal. This compound is known for its unique electronic and optical characteristics, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium trihydride can be synthesized through the direct reaction of samarium metal with hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the formation of the hydride:

2 Sm (s) + 3 H2(g) → 2 SmH3(s)

This reaction requires a controlled environment to prevent contamination and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes the use of high-temperature reactors and precise control of hydrogen gas flow to achieve efficient and consistent production. The resulting this compound is then purified and processed for various applications.

Chemical Reactions Analysis

Types of Reactions

Samarium trihydride undergoes several types of chemical reactions, including:

Oxidation: this compound can react with oxygen to form samarium oxide and water.

Reduction: It can be reduced back to samarium metal and hydrogen gas under specific conditions.

Substitution: this compound can participate in substitution reactions with other hydrides or halides.

Common Reagents and Conditions

Oxidation: Reaction with oxygen or air at elevated temperatures.

Reduction: Reaction with reducing agents such as lithium aluminum hydride.

Substitution: Reaction with halides like iodine or bromine.

Major Products Formed

Oxidation: Samarium oxide (Sm₂O₃) and water (H₂O).

Reduction: Samarium metal (Sm) and hydrogen gas (H₂).

Substitution: Samarium halides (e.g., SmI₃, SmBr₃).

Scientific Research Applications

Samarium trihydride has a wide range of applications in scientific research, including:

Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its therapeutic properties, particularly in cancer treatment and pain management.

Industry: Utilized in the production of advanced materials, such as hydrogen storage systems and smart windows.

Mechanism of Action

The mechanism of action of samarium trihydride involves its ability to donate or accept hydrogen atoms, making it a versatile reagent in chemical reactions. Its molecular targets include various organic and inorganic compounds, where it can facilitate hydrogenation, dehydrogenation, and other redox reactions. The pathways involved often depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Samarium dihydride (SmH₂): Another hydride of samarium with different stoichiometry and properties.

Samarium iodide (SmI₂): A samarium compound used as a reducing agent in organic synthesis.

Samarium oxide (Sm₂O₃): An oxide of samarium with applications in catalysis and materials science.

Uniqueness

Samarium trihydride is unique due to its specific hydrogen content and the resulting electronic and optical properties. Compared to samarium dihydride, it has a higher hydrogen content, which can influence its reactivity and applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and medical applications make it a compound of significant interest.

Biological Activity

Samarium trihydride (SmH) is a compound of increasing interest in the field of materials science and biomedicine due to its unique properties and potential applications. This article delves into the biological activity of this compound, focusing on its anticancer properties, interactions with biological macromolecules, and potential therapeutic applications.

Overview of this compound

Samarium is a member of the lanthanide series and exhibits various oxidation states, with SmH being a notable hydride form. The compound has been studied for its electronic structure, magnetic properties, and potential applications in catalysis and as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of samarium complexes, including those involving this compound. Research indicates that samarium complexes can exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, one study explored the anticancer activity of a samarium complex containing a 2,2′-bipyridine ligand, demonstrating significant inhibitory effects on MCF-7 (breast cancer) and A-549 (lung cancer) cell lines through MTT assays .

Key Findings:

- IC Values: The IC values for the samarium complex in MCF-7 and A-549 cells were significantly lower than those for normal human fibroblast cells, indicating selective toxicity.

- Mechanism of Action: The binding affinity of the samarium complex to DNA was investigated using fluorescence spectroscopy, revealing a binding constant of , suggesting a strong interaction with DNA that may contribute to its anticancer effects .

Interaction with Biological Macromolecules

The interaction of samarium compounds with biological macromolecules such as DNA and proteins has been extensively studied. The binding studies indicate that samarium complexes can effectively interact with bovine serum albumin (BSA) and fish-salmon DNA (FS-DNA).

Binding Studies:

- BSA Binding Constant: The binding constant for BSA was found to be , indicating a high affinity for serum proteins .

- Thermodynamic Parameters: Thermodynamic analysis revealed that hydrophobic interactions predominantly drive the binding process, as indicated by positive changes in enthalpy () and entropy () during interactions with FS-DNA .

Case Study 1: Anticancer Activity in Cell Lines

A detailed investigation into the anticancer effects of samarium complexes was conducted using various cell lines:

- Cell Lines Tested: MCF-7, A-549, and normal human fibroblast cells.

- Methodology: Cells were treated with different concentrations of the samarium complex followed by MTT assay to assess cell viability.

- Results: The study demonstrated significant cytotoxicity in cancer cell lines with minimal effects on normal cells, supporting the potential use of samarium complexes in targeted cancer therapies.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| A-549 | 20 | 4 |

| Normal Fibroblast | 75 | - |

Case Study 2: Binding Affinity Studies

Another study focused on the binding interactions between samarium complexes and biological macromolecules:

- Methods Used: UV-vis spectroscopy and molecular docking simulations were employed to determine binding affinities.

- Findings: Strong binding interactions were observed with both DNA and BSA, suggesting that these interactions could play a crucial role in the biological activity of samarium compounds.

Properties

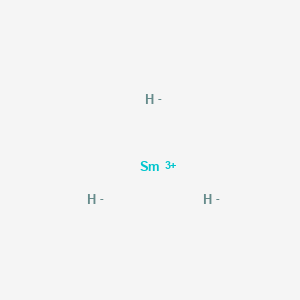

IUPAC Name |

hydride;samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKACOBNSOJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337290 | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-53-3 | |

| Record name | Samarium hydride (SmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.